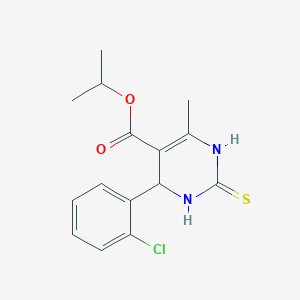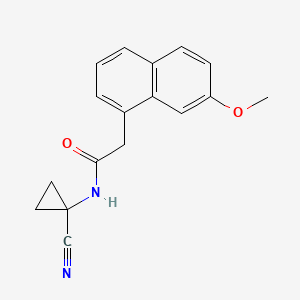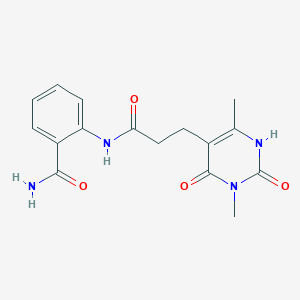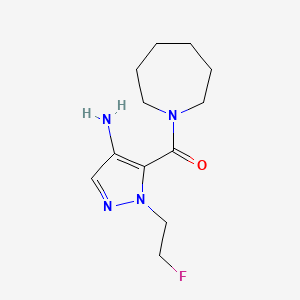![molecular formula C18H27N3O3 B2517124 n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 869354-03-0](/img/structure/B2517124.png)
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: is a complex organic compound with a unique structure that combines a cyclohexene ring, a spirocyclic diazaspirodecane, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Synthesis of the Diazaspirodecane Core: This step involves the formation of the spirocyclic structure through a series of cyclization reactions, often using amines and carbonyl compounds.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the diazaspirodecane core, potentially converting them to alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols
Substitution: Various substituted amides
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexane ring structure but differs in its ester functional groups.
cis-1,3-Dimethylcyclohexane: This compound has a similar cyclohexane ring but with different substituents.
Uniqueness
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is unique due to its combination of a cyclohexene ring, a spirocyclic diazaspirodecane, and an acetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-15(19-12-9-14-7-3-1-4-8-14)13-21-16(23)18(20-17(21)24)10-5-2-6-11-18/h7H,1-6,8-13H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKYJIDDKUREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)


![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
![8-[4-(2-methoxyethoxy)benzoyl]-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2517063.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)
